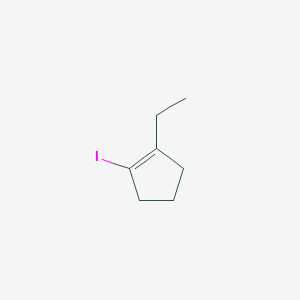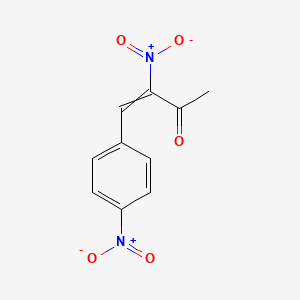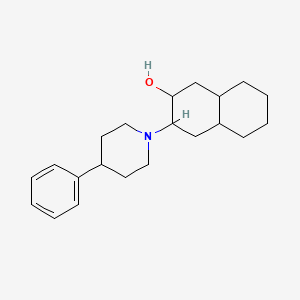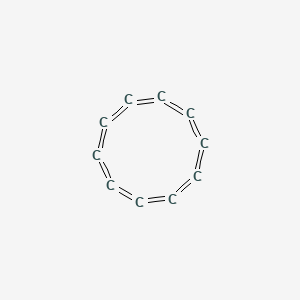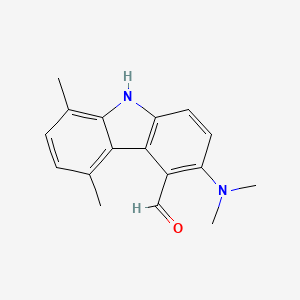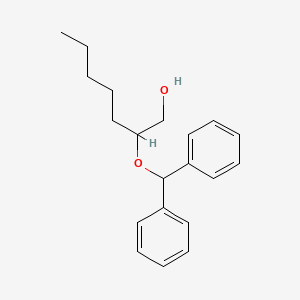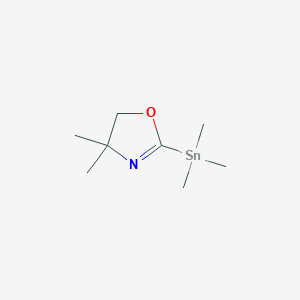
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(trimethylstannyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(trimethylstannyl)- is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its unique structural properties, which make it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 4,5-dihydro-4,4-dimethyl-2-(trimethylstannyl)- typically involves the reaction of 4,4-dimethyl-2-oxazoline with trimethyltin chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The process generally requires a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(trimethylstannyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can convert it into different oxazoline derivatives.
Substitution: The trimethylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazole and oxazoline derivatives, which can be further utilized in different chemical syntheses and applications.
Aplicaciones Científicas De Investigación
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(trimethylstannyl)- has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Oxazole, 4,5-dihydro-4,4-dimethyl-2-(trimethylstannyl)- exerts its effects involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can undergo nucleophilic substitution, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4-Dimethyl-2-oxazoline
- 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline
- 4,4-Dimethyl-4,5-dihydro-1,3-oxazole
Uniqueness
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(trimethylstannyl)- is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity and makes it a valuable intermediate in various synthetic pathways. This differentiates it from other oxazole derivatives that lack the tin moiety .
Propiedades
Número CAS |
109660-08-4 |
|---|---|
Fórmula molecular |
C8H17NOSn |
Peso molecular |
261.94 g/mol |
Nombre IUPAC |
(4,4-dimethyl-5H-1,3-oxazol-2-yl)-trimethylstannane |
InChI |
InChI=1S/C5H8NO.3CH3.Sn/c1-5(2)3-7-4-6-5;;;;/h3H2,1-2H3;3*1H3; |
Clave InChI |
XAMKELFUEJIWSO-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(=N1)[Sn](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate](/img/structure/B14314873.png)

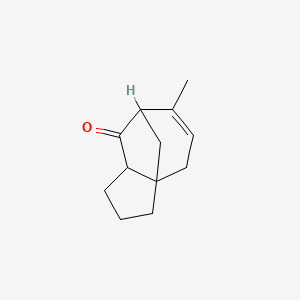
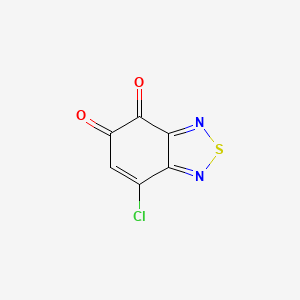
![1-[3-(Tributylstannyl)propyl]pyrrolidine](/img/structure/B14314904.png)
